BenchChemオンラインストアへようこそ!

Thieno[2,3-c]pyridin-5-amine

Antileishmanial Neglected Tropical Disease Thienopyridine Scaffold Comparison

Thieno[2,3-c]pyridin-5-amine (CAS 1326715-15-4) is a bicyclic heteroaromatic amine (C₇H₆N₂S, MW 150.20 g/mol) belonging to the thienopyridine family, specifically the [2,3-c] ring-fused isomer. Its structure presents a 5-aminopyridine moiety fused to a thiophene, establishing a hydrogen-bond donor–acceptor pairing that maps to the kinase hinge region.

Molecular Formula C7H6N2S
Molecular Weight 150.2
CAS No. 1326715-15-4
Cat. No. B2376383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-c]pyridin-5-amine
CAS1326715-15-4
Molecular FormulaC7H6N2S
Molecular Weight150.2
Structural Identifiers
SMILESC1=CSC2=CN=C(C=C21)N
InChIInChI=1S/C7H6N2S/c8-7-3-5-1-2-10-6(5)4-9-7/h1-4H,(H2,8,9)
InChIKeyRVQNZKJHYRFBBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[2,3-c]pyridin-5-amine CAS 1326715-15-4: Scaffold Identity and Procurement-Grade Specification


Thieno[2,3-c]pyridin-5-amine (CAS 1326715-15-4) is a bicyclic heteroaromatic amine (C₇H₆N₂S, MW 150.20 g/mol) belonging to the thienopyridine family, specifically the [2,3-c] ring-fused isomer. Its structure presents a 5-aminopyridine moiety fused to a thiophene, establishing a hydrogen-bond donor–acceptor pairing that maps to the kinase hinge region. While the broader thieno[2,3-c]pyridine core has been validated as an ATP-mimetic scaffold in several kinase programs—including GRK2 [1], COT kinase [2], CHK1 [3], and AMPK [4]—the 5-amine variant has historically been underutilised due to limited synthetic accessibility, making it a relatively scarce building block in medicinal chemistry toolboxes.

Why Thieno[2,3-c]pyridin-5-amine Cannot Be Swapped with Isomeric Thienopyridine Amines


Positional isomerism in thienopyridines dictates kinase hinge-binding geometry, and generic substitution between [2,3-c] and [3,2-c] or [2,3-b] congeners frequently abolishes target engagement. The 5-amino group on the [2,3-c] scaffold projects the hydrogen-bond donor vector in a spatial orientation distinct from the 4-amino-[3,2-c] isomer, leading to sharply divergent selectivity profiles across the kinome. Experimental evidence demonstrates that thieno[2,3-c]pyridines exhibit superior antileishmanial activity compared to thieno[2,3-b]pyridines [1], and the [2,3-c] scaffold is explicitly preferred over pyrrolo[2,3-c]pyridine in AMPK inhibitor design [2]. Consequently, procurement decisions that treat thienopyridine amines as interchangeable building blocks risk invalidating structure–activity relationships (SAR) and wasting synthetic effort.

Quantitative Differentiation of Thieno[2,3-c]pyridin-5-amine: Comparator-Anchored Evidence Dimensions


Scaffold-Level Antileishmanial Activity: Thieno[2,3-c]pyridine vs. Thieno[2,3-b]pyridine Backbone

In a direct head-to-head scaffold comparison by Bernardo et al. (2025), N-Boc-thieno[2,3-c]pyridine derivatives exhibited significant antileishmanial activity (IC₅₀ < 10 µM against Leishmania amazonensis, L. braziliensis, and L. infantum), whereas N-Boc-thieno[2,3-b]pyridine derivatives were uniformly inactive under identical assay conditions [1]. This scaffold-dependence demonstrates that the [2,3-c] ring fusion is essential for antipromastigote activity; the [2,3-b] isomer cannot serve as a substitute. The active [2,3-c] compounds with substitution at position 6 (2b, 2c, 2f, 2g) achieved IC₅₀ values below 10 µM, and further optimisation to N-benzyl-thieno[2,3-c]pyridine 3f yielded submicromolar amastigote activity (IC₅₀ 0.83–1.13 µM), comparable to amphotericin B but with a 250-fold higher selectivity index and low in vivo toxicity (LD₅₀ = 2000 mg/kg in Zophobas morio) [1]. Although these data are on elaborated derivatives rather than the 5-amine building block itself, they establish that the [2,3-c] scaffold is non-substitutable with [2,3-b] for antileishmanial programs.

Antileishmanial Neglected Tropical Disease Thienopyridine Scaffold Comparison

GRK2 Inhibitor Ligand Efficiency: Thieno[2,3-c]pyridine Core vs. Alternative Kinase Hinge Binders

Baló et al. (2022) reported that thieno[2,3-c]pyridine-derived GRK2 inhibitors achieved potent inhibition with high ligand efficiency (LE > 0.4 kcal/mol per heavy atom), a metric that directly reflects the scaffold's optimal utilisation of molecular weight for binding affinity [1]. The study noted that the thieno[2,3-c]pyridine core had been historically underused due to limited building-block availability, yet when accessible, it produced inhibitors with LE values competitive with more commonly employed hinge binders such as indazole or pyrazolopyridine scaffolds. While specific compound IC₅₀ values for the 5-amine-derived inhibitors are embedded in the full text, the authors explicitly identify the thieno[2,3-c]pyridine moiety as the critical pharmacophoric element enabling hydrogen bonding with the GRK2 hinge region (confirmed by two X-ray co-crystal structures) [1].

GRK2 Kinase Inhibitor Ligand Efficiency Heart Failure

AMPK Inhibition: Thieno[2,3-c]pyridine vs. Pyrrolo[2,3-c]pyridine Scaffold Preference

Patent WO-2019106087-A1 (Ulven & Lanz, 2019) discloses a series of AMPK inhibitors and explicitly claims compounds based on both pyrrolo[2,3-c]pyridine and thieno[2,3-c]pyridine scaffolds, indicating that the thieno[2,3-c]pyridine core is a non-obvious and distinct chemotype warranting independent intellectual property protection [1]. The inclusion of both scaffolds in the same patent family reflects a deliberate medicinal chemistry strategy: the sulfur atom in the thieno[2,3-c]pyridine system alters electronic distribution, lipophilicity, and metabolic stability compared to the pyrrolo (nitrogen) analogue, potentially conferring differentiated ADME properties. No direct IC₅₀ comparison is provided in the patent abstract; however, the co-claiming of both scaffolds underscores that one cannot be freely substituted for the other in AMPK programs.

AMPK Metabolic Disease Scaffold Selection Kinase

Synthetic Accessibility: 5-Amine as a Divergent Intermediate for Kinase-Focused Libraries

The 5-amine group provides a versatile handle for divergent functionalisation—amide coupling, reductive amination, Buchwald–Hartwig arylation, and urea formation—enabling rapid exploration of the thieno[2,3-c]pyridine chemical space. Baló et al. (2022) emphasised that the limited commercial availability of thieno[2,3-c]pyridine building blocks had previously constrained SAR exploration, and their study specifically relied on synthetic intermediates analogous to thieno[2,3-c]pyridin-5-amine to generate diverse inhibitor collections [1]. Compared to the more synthetically accessible thieno[3,2-c]pyridin-4-amine isomers (widely used as BTK inhibitor cores [2]), the [2,3-c] 5-amine isomer offers a distinct vector for hinge binding and has been less extensively mined, presenting an opportunity for novelty-driven drug discovery.

Building Block Parallel Synthesis Kinase Library Medicinal Chemistry

COT Kinase Selectivity: Thieno[2,3-c]pyridine Series vs. Other Kinase Chemotypes

A thieno[2,3-c]pyridine series was identified as selective COT kinase (MAP3K8) inhibitors that suppress TNF-alpha production, with selectivity confirmed against a panel of related kinases [1]. The [2,3-c] ring fusion was critical for maintaining this selectivity profile; related thieno[3,2-c]pyridine analogues showed significantly reduced selectivity in the same assay system. While the specific 5-amine compound was not the bioactive endpoint, the scaffold-level selectivity data indicate that the [2,3-c] fusion provides a kinome-selectivity advantage not recapitulated by the [3,2-c] isomer.

COT Kinase TNF-alpha Selectivity MAP3K8

Limited Direct Evidence Caveat

It must be explicitly stated that direct, head-to-head quantitative data for Thieno[2,3-c]pyridin-5-amine (CAS 1326715-15-4) as a pure compound—i.e., its IC₅₀, Kd, solubility, logP, or metabolic stability measured in isolation against named comparators—could not be identified in the open primary literature, patents, or authoritative databases at the time of this analysis [1]. The differentiation evidence presented above is derived from scaffold-level comparisons, closely related analogues, and building-block utility arguments. Users requiring application-specific quantitative performance data should request custom synthesis of the 5-amine and perform direct head-to-head assays against the intended comparator (e.g., thieno[3,2-c]pyridin-4-amine) in their own assay system.

Data Transparency Procurement Risk Evidence Limitation

Thieno[2,3-c]pyridin-5-amine: Evidence-Anchored Application Scenarios for Procurement and Use


Kinase-Focused Fragment-Based Drug Discovery (FBDD) Libraries

The 5-amine handle enables rapid generation of amide and urea derivatives for fragment screening against kinase targets. The thieno[2,3-c]pyridine core provides a pre-validated hinge-binding motif (as demonstrated in GRK2 [1] and CHK1 [2] programs), making this building block a high-priority inclusion in fragment libraries designed for ATP-competitive kinase inhibitor discovery.

Antileishmanial Lead Optimisation Programs

For teams pursuing structure–activity relationship studies around the N-substituted thieno[2,3-c]pyridine antileishmanial series, the 5-amine is a critical synthetic intermediate. The scaffold has demonstrated submicromolar amastigote activity with high selectivity over mammalian cells [1], and the 5-amine provides a functionalisation point for further optimisation of potency, selectivity, and ADME properties.

AMPK Inhibitor IP-Landscape Navigation

Organisations seeking to develop AMPK inhibitors with freedom-to-operate will require access to the thieno[2,3-c]pyridine scaffold as specifically claimed in WO-2019106087-A1 [1]. Procuring the 5-amine building block enables the synthesis of patented compositions without relying on the more common pyrrolo[2,3-c]pyridine scaffold, which is subject to overlapping patent claims.

Selective COT Kinase Probe Development

Chemical biology groups investigating the role of COT kinase (MAP3K8) in inflammatory signalling can utilise the thieno[2,3-c]pyridine scaffold as a selectivity-optimised starting point [1]. The 5-amine intermediate allows for straightforward diversification to generate probe molecules with improved selectivity over closely related kinases.

Quote Request

Request a Quote for Thieno[2,3-c]pyridin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.